1,5-Dimethylanthracene chemical properties and structure
1,5-Dimethylanthracene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and structure of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon. The information is intended to support research and development activities where this compound is of interest.
Chemical Identity and Properties
1,5-Dimethylanthracene is a derivative of anthracene with methyl groups substituted at the 1 and 5 positions of the tricyclic aromatic core. Its chemical identity is established by its unique CAS registry number, molecular formula, and various spectroscopic signatures.
Table 1: Physicochemical Properties of 1,5-Dimethylanthracene
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [1][2][3] |
| Molecular Weight | 206.29 g/mol | [1][2][3] |
| IUPAC Name | 1,5-dimethylanthracene | [2] |
| CAS Registry Number | 15815-48-2 | [2][3] |
| Melting Point | 140 °C | [1] |
| Boiling Point | Data not readily available | |
| Solubility | Insoluble in water; expected to be soluble in nonpolar organic solvents like toluene.[4][5] | |
| InChI Key | RQXGHBYRZRBUQC-UHFFFAOYSA-N | [1][2][3] |
| SMILES | Cc1cccc2cc3c(C)cccc3cc12 | [1] |
Chemical Structure
The foundational structure of 1,5-Dimethylanthracene is the anthracene aromatic system, which consists of three fused benzene rings. The numbering of the carbon atoms in the anthracene core follows a specific convention, and in this isomer, methyl groups (CH₃) are attached to carbon atoms 1 and 5. This substitution pattern influences the molecule's electronic properties, steric hindrance, and reactivity.
Caption: Molecular structure of 1,5-Dimethylanthracene.
Experimental Data and Protocols
Detailed experimental protocols for the specific synthesis of 1,5-Dimethylanthracene are not widely available in public literature. However, general synthetic routes for dimethylanthracenes often involve multi-step processes that could be adapted from methodologies for similar isomers. For instance, a patent for the synthesis of 9,10-dimethylanthracene involves the reaction of o-xylene with catalysts under high temperature and pressure, followed by several transformation steps.[6] Such approaches, including Friedel-Crafts alkylation or cyclization reactions, would likely require significant optimization for the targeted synthesis of the 1,5-isomer.
3.1. Spectroscopic Analysis
While a complete set of spectra for 1,5-Dimethylanthracene is not available in the reviewed sources, its spectral characteristics can be predicted based on its structure.
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¹³C NMR: PubChem indicates the availability of ¹³C NMR spectral data, which would be crucial for confirming the carbon skeleton and the specific positions of the methyl substituents.[2]
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Mass Spectrometry: The molecular ion peak (M+) in a mass spectrum would appear at an m/z value corresponding to its molecular weight, approximately 206.28.[2][3] Fragmentation patterns would likely involve the loss of methyl groups (CH₃) or other characteristic cleavages of the aromatic system.
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IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl groups, as well as C=C stretching vibrations within the aromatic system.
Biological Activity and Signaling Pathways
Currently, there is no significant published research detailing specific biological activities or signaling pathway interactions for 1,5-Dimethylanthracene. Studies on other isomers, such as 9,10-dimethylanthracene, have explored their metabolism by microorganisms and in rat liver microsomes, identifying various hydroxylated metabolites.[4] Some research on other dimethylanthracene derivatives has also suggested potential anti-cancer properties.[7] However, these findings cannot be directly extrapolated to the 1,5-isomer without specific experimental validation. Therefore, no signaling pathway diagrams are applicable at this time.
Safety and Handling
Specific GHS hazard classifications for 1,5-Dimethylanthracene are not detailed in the search results. However, related polycyclic aromatic hydrocarbons are often treated as potentially hazardous. For example, 9,10-dimethylanthracene is suspected of causing cancer and may cause long-lasting harmful effects to aquatic life.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and handling in a well-ventilated area or fume hood, are strongly recommended.
This document is based on publicly available data and is intended for informational purposes for a technical audience. Researchers should consult primary literature and safety data sheets before commencing any experimental work.
References
- 1. 1,5-dimethylanthracene [stenutz.eu]
- 2. 1,5-Dimethylanthracene | C16H14 | CID 10932654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-dimethylanthracene [webbook.nist.gov]
- 4. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,10-DIMETHYLANTHRACENE | 781-43-1 [chemicalbook.com]
- 6. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 9,10-Dimethylanthracene 781-43-1 | TCI AMERICA [tcichemicals.com]
